![molecular formula C14H18FNO B5121034 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)
1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone, also known as FPE, is a synthetic compound that belongs to the class of aryl ketones. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. FPE is a potent and selective inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain.
作用機序
1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone inhibits the dopamine transporter by binding to a specific site on the protein. This prevents the transporter from removing dopamine from the synapse, which leads to an increase in dopamine levels. The exact mechanism by which 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone binds to the dopamine transporter is not fully understood, but it is believed to involve interactions with specific amino acid residues in the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone have been studied in a number of in vitro and in vivo experiments. In vitro studies have shown that 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone increases dopamine levels in a dose-dependent manner, and that it has a higher affinity for the dopamine transporter than other related compounds. In vivo studies in rodents have shown that 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone increases locomotor activity and produces a conditioned place preference, which is a measure of reward.
実験室実験の利点と制限
One advantage of using 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone in lab experiments is its selectivity for the dopamine transporter. This allows researchers to specifically manipulate the dopamine system without affecting other neurotransmitters. Additionally, 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone has a high potency, which means that it can produce strong effects at low doses. However, one limitation of using 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone is its potential toxicity. Studies have shown that high doses of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone can cause neurotoxicity and cell death in certain brain regions.
将来の方向性
There are several future directions for research on 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone. One area of interest is the development of new compounds that are more potent and selective than 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone. Another area of interest is the use of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone in animal models of psychiatric and neurological disorders, such as addiction and depression. Finally, there is a need for more research on the potential toxicity of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone, particularly at low doses and over long periods of time.
Conclusion
In conclusion, 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone is a synthetic compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone is a potent and selective inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. While 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone has several advantages for lab experiments, including its selectivity and potency, there are also limitations to its use, including potential toxicity. Future research on 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone will likely focus on the development of new compounds and the use of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone in animal models of psychiatric and neurological disorders.
合成法
The synthesis of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone involves the reaction of 3-fluoro-4-(2-methyl-1-piperidinyl)benzoyl chloride with ethyl magnesium bromide in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and chromatography. The yield of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone is typically around 70%, and the compound can be obtained in a white crystalline form.
科学的研究の応用
1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in reward, motivation, and pleasure. Dysregulation of the dopamine system has been implicated in a number of psychiatric and neurological disorders, including addiction, depression, and Parkinson's disease.
特性
IUPAC Name |
1-[3-fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-5-3-4-8-16(10)14-7-6-12(11(2)17)9-13(14)15/h6-7,9-10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNLMIXWTTWCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)

![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)
![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)

![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
![5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5121039.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B5121042.png)

![{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5121055.png)